molecular formula C11H19N3O2 B14364458 10-Azidoundec-10-enoic acid CAS No. 92448-14-1

10-Azidoundec-10-enoic acid

Cat. No.: B14364458
CAS No.: 92448-14-1
M. Wt: 225.29 g/mol
InChI Key: FCPJKMOUVIVRCZ-UHFFFAOYSA-N
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Description

10-Azidoundec-10-enoic acid is a modified fatty acid featuring an azide (-N₃) functional group at the 10th carbon of an 11-carbon unsaturated chain. This compound is structurally derived from undecenoic acid (C11:1), where the terminal double bond is replaced with an azide group. Azides are highly reactive, enabling applications in bioorthogonal "click chemistry" for bioconjugation, drug delivery, and polymer synthesis .

Properties

CAS No.

92448-14-1

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

10-azidoundec-10-enoic acid

InChI

InChI=1S/C11H19N3O2/c1-10(13-14-12)8-6-4-2-3-5-7-9-11(15)16/h1-9H2,(H,15,16)

InChI Key

FCPJKMOUVIVRCZ-UHFFFAOYSA-N

Canonical SMILES

C=C(CCCCCCCCC(=O)O)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-azidoundec-10-enoic acid typically involves the reaction of olefinic esters with iodoazide. For instance, the reaction of iodoazide adducts with methanolic potassium hydroxide yields this compound and 10-oxoundecanoic acid . This method is efficient and provides a straightforward route to obtain the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction involving olefinic esters and iodoazide makes it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 10-Azidoundec-10-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the azide group to an amine group.

    Substitution: The azide group can participate in substitution reactions, forming triazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Copper(I) catalysts are often employed in azide-alkyne cycloaddition reactions to form triazoles.

Major Products Formed:

    Oxidation: 10-Oxoundecanoic acid.

    Reduction: 10-Aminoundec-10-enoic acid.

    Substitution: Various triazole derivatives.

Scientific Research Applications

10-Azidoundec-10-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is utilized in bioconjugation techniques, particularly in the labeling of biomolecules.

    Medicine: Research explores its potential in drug development, especially in the synthesis of bioactive molecules.

    Industry: It finds applications in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 10-azidoundec-10-enoic acid primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, facilitating the formation of triazole derivatives. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or drug synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 10-azidoundec-10-enoic acid with structurally analogous compounds, focusing on functional groups, reactivity, stability, and applications.

Structural and Functional Group Comparisons

Compound Functional Group Molecular Formula Key Properties Applications
This compound -COOH, -N₃ C₁₁H₁₉N₃O₂ High reactivity (click chemistry), potential instability Bioconjugation, polymer synthesis
10-Undecenoic acid -COOH, C=C C₁₁H₂₀O₂ Mild acidity (pKa ~5), stable under storage Lab chemicals, antifungal agents
10-Nitro-oleic acid (NO₂-OA) -COOH, -NO₂ C₁₈H₃₃NO₄ Electrophilic nitro group, anti-inflammatory signaling Biomedical research
13(S)-HODE -COOH, -OH C₁₈H₃₂O₃ Hydroxy group, lipid signaling mediator Inflammation regulation
10-Oxodec-8-enoic acid -COOH, -C=O C₁₀H₁₆O₃ Ketone group, unknown reactivity Limited data; potential intermediates

Key Observations:

  • The azide group in this compound distinguishes it from other unsaturated acids (e.g., 10-undecenoic acid) by introducing unique reactivity for crosslinking or labeling .
  • Unlike nitro or hydroxy derivatives (NO₂-OA, 13(S)-HODE), azides are less polar but more prone to explosive decomposition under heat or shock.

Reactivity and Stability

  • Azide Group vs. Double Bonds (10-Undecenoic Acid): Azides undergo Staudinger reactions or copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling precise bioconjugation. In contrast, the double bond in 10-undecenoic acid participates in hydrogenation or epoxidation but lacks bioorthogonal utility .
  • Stability: 10-Undecenoic acid is stable under recommended storage conditions , whereas azides may decompose under heat, light, or mechanical stress. No hazardous decomposition data exists for 10-undecenoic acid , but azides likely emit toxic fumes (e.g., HN₃) upon decomposition.

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